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Compound of Interest

Compound Name: (-)-Myrtenyl acetate

Cat. No.: B3334130

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
bicyclic monoterpenoid, (-)-myrtenyl acetate. The information detailed herein is essential for
the identification, characterization, and quality control of this compound in research and drug
development settings. This document presents a summary of its mass spectrometry (MS),
infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data, alongside
generalized experimental protocols for these analytical techniques.

Molecular and Physical Properties

(-)-Myrtenyl acetate, a naturally occurring ester, possesses the following fundamental

properties:
Property Value
Molecular Formula C12H1802
Molecular Weight 194.27 g/mol [1][2]
CAS Number 1079-01-2[1]
Appearance Colorless liquid with a pleasant, sweet-

herbaceous odor[2][3]
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Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for (-)-myrtenyl

acetate.

Mass Spectrometry (MS)

The electron ionization mass spectrum of myrtenyl acetate is characterized by a molecular ion
peak and several key fragment ions. The fragmentation pattern is consistent with the structure

of a bicyclic monoterpene acetate.

Table 1: Key Mass Spectrometry Data for Myrtenyl Acetate

m/z Proposed Fragment Relative Intensity
194 [M]* (Molecular lon) Low

134 [M - CHsCOOH]* High

119 [CoHa1]* Moderate

93 [C7Ho]* High (Base Peak)
43 [CHsCOQO]* High

Data interpreted from the NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy

The IR spectrum of myrtenyl acetate displays characteristic absorption bands that confirm the
presence of an ester functional group and the hydrocarbon backbone.

Table 2: Characteristic Infrared Absorption Bands for Myrtenyl Acetate
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Wavenumber (cm~?) Functional Group Vibrational Mode
~2950 - 2850 C-H (Alkyl) Stretch
~1740 C=0 (Ester) Stretch
~1240 C-O (Ester) Stretch
~1640 C=C (Alkene) Stretch

Note: These are typical values for esters and terpenoids. Specific peak values for (-)-myrtenyl
acetate may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified high-resolution NMR data for (-)-myrtenyl acetate is not
readily available in public databases, typical chemical shift ranges for similar structural motifs
are presented below.

Table 3: Predicted *H NMR Chemical Shift Ranges for (-)-Myrtenyl Acetate

Predicted Chemical Shift

Proton Multiplicity
(ppm)
Vinylic H 5.0-55 m
-CH2-O- 4.0-4.5 m
Allylic H 20-25 m
-C(O)CHs 19-21 s
Bridgehead H 1.8-2.2 m
Ring CH:2 1.0-20 m
Gem-dimethyl CHs 0.8-13 s

Table 4: Predicted 33C NMR Chemical Shift Ranges for (-)-Myrtenyl Acetate
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Carbon Predicted Chemical Shift (ppm)
C=0 (Ester) 170-172

Vinylic C 120 - 145

-CH2-O- 65 - 70

C(CHs)2 35-45

Ring C 20 -50

-C(O)CHs 20-22

Gem-dimethyl C 20- 30

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data
presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like myrtenyl acetate.

o Sample Preparation: Dilute the myrtenyl acetate sample in a suitable volatile solvent (e.g.,

hexane or ethyl acetate).

¢ Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an

electron ionization (EIl) source.
e GC Conditions:

Column: A non-polar capillary column (e.g., DB-5MS).[4]

[¢]

[¢]

Injector Temperature: 250 °C.

o

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp
at a controlled rate (e.g., 3 °C/min) to a final temperature (e.g., 180 °C).[4]

o

Carrier Gas: Helium at a constant flow rate.[4]
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e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o lon Source Temperature: 230 °C.

o Data Analysis: Identify the peak corresponding to myrtenyl acetate based on its retention
time. Analyze the corresponding mass spectrum for the molecular ion and characteristic
fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

o Sample Preparation: As myrtenyl acetate is a liquid, a neat spectrum can be obtained by
placing a single drop of the pure liquid between two salt plates (e.g., NaCl or KBr).

 Instrumentation: Use a standard FTIR spectrometer.

o Data Acquisition:
o Collect a background spectrum of the clean, empty salt plates.
o Place the sample-loaded salt plates in the spectrometer and acquire the sample spectrum.
o The instrument's software will automatically subtract the background spectrum.

o Data Analysis: Analyze the resulting spectrum for characteristic absorption bands
corresponding to the functional groups present in myrtenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

o Sample Preparation: Dissolve a few milligrams of myrtenyl acetate in a deuterated solvent
(e.g., CDCI3) in an NMR tube. Add a small amount of a reference standard, such as
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tetramethylsilane (TMS).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o Acquire a *H NMR spectrum.

o Acquire a 13C NMR spectrum.

o Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in
the complete assignment of all proton and carbon signals.

o Data Analysis: Process the spectra using appropriate software. Integrate the *H NMR signals
to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants
to elucidate the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a pure compound like (-)-myrtenyl acetate.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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